IU1-47 -

IU1-47

Catalog Number: EVT-270164
CAS Number:
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IU1-47, chemically known as 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one, is a small-molecule inhibitor specifically targeting the ubiquitin-specific protease 14 (USP14) [, , , ]. This compound is a derivative of the previously discovered USP14 inhibitor, IU1 [, ]. It exhibits enhanced potency compared to IU1, effectively inhibiting USP14's catalytic activity, thereby influencing the ubiquitin-proteasome system (UPS) [, , , ]. This system plays a critical role in regulating numerous cellular processes, including protein degradation and cell cycle control [, , , ]. While IU1-47 demonstrates potential as a valuable research tool for investigating USP14 biology and its implications in various cellular pathways, it's crucial to note that its use is strictly limited to scientific research.

IU1

    Compound Description: IU1 is a small-molecule inhibitor of the ubiquitin-specific protease 14 (USP14) [, ]. It functions by abrogating the catalytic activity of USP14, which involves the removal of ubiquitin tags from proteins targeted for degradation by the proteasome [, ]. This inhibition enhances the degradation of certain proteins, including the tau protein implicated in neurodegenerative diseases [, ].

    Relevance: IU1 is the parent compound of IU1-47. IU1-47 is a structurally related analog of IU1 that exhibits a 10-fold higher potency in inhibiting USP14 compared to IU1 [, ]. The development of IU1-47 stemmed from the synthesis and characterization of 87 variants of IU1, aiming to identify more potent and specific USP14 inhibitors [, ].

CID 43013232

    Compound Description: CID 43013232 is a compound identified from the PubChem repository exhibiting a structural similarity of greater than 90% to IU1 []. In silico studies, including molecular docking and molecular dynamics simulations, predict that CID 43013232 binds to USP14 with a higher affinity than IU1 []. This suggests it may be a more potent inhibitor of USP14.

    Relevance: Like IU1-47, CID 43013232 is investigated as a potential inhibitor of USP14 []. While predicted to have a slightly lower binding affinity compared to IU1-47, it offers a distinct chemical scaffold that could be valuable in developing new USP14 inhibitors [].

CID 112370349

    Compound Description: CID 112370349 is another compound identified from the PubChem repository sharing significant structural similarity with IU1, exceeding 90% []. Computational analyses, including molecular docking and molecular dynamics simulations, suggest that CID 112370349 interacts with USP14 with a greater binding affinity than IU1 []. This finding indicates its potential as a more effective inhibitor of USP14.

    Relevance: CID 112370349, alongside IU1-47, is being explored as a prospective USP14 inhibitor []. Despite its predicted binding affinity being slightly weaker than that of IU1-47, it presents a unique chemical structure that could be crucial for developing novel USP14 inhibitors [].

Source and Classification

IU1-47 was synthesized as part of a research initiative focused on developing specific inhibitors for deubiquitinating enzymes, particularly USP14. The compound is classified as a small molecule inhibitor and is recognized for its ability to modulate proteasomal activity by inhibiting USP14, which plays a crucial role in the regulation of protein degradation within cells .

Synthesis Analysis

The synthesis of IU1-47 involved the optimization of the original IU1 compound through medicinal chemistry techniques. A total of 87 analogs were synthesized based on IU1 to identify more effective inhibitors. The synthesis process included:

  • Chemical Modifications: Variations were made to the backbone structure and functional groups to enhance binding affinity and selectivity.
  • Analytical Techniques: Compounds were characterized using techniques such as proton nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to confirm purity and structural integrity.
  • Testing for Potency: The synthesized compounds were evaluated for their inhibitory effects on USP14 using the ubiquitin 7-amido-4-methylcoumarin hydrolysis assay, leading to the identification of IU1-47 with an IC50 value of 0.6 μM, indicating a ten-fold increase in potency compared to IU1 .
Molecular Structure Analysis

The molecular structure of IU1-47 features several key components that contribute to its efficacy as an inhibitor:

  • Core Structure: The compound includes a piperidine ring that enhances hydrophobic interactions with USP14.
  • Functional Groups: Modifications such as chlorine and cyano groups on the phenyl ring improve van der Waals interactions within the binding pocket of USP14.
  • Binding Affinity: Structural analysis through co-crystallization studies revealed that IU1-47 occupies a unique allosteric site on USP14, facilitating stronger interactions compared to previous compounds in the series .
Chemical Reactions Analysis

IU1-47 primarily participates in competitive inhibition reactions with USP14. The mechanism involves:

  • Inhibition Mechanism: IU1-47 binds to USP14, preventing it from deubiquitinating substrates that would otherwise be targeted for proteasomal degradation.
  • Kinetic Parameters: Studies indicated that IU1-47 increases the Michaelis constant (Km) for substrate hydrolysis without affecting the maximum reaction velocity (Vmax), suggesting a competitive inhibition profile .
Mechanism of Action

The mechanism by which IU1-47 exerts its effects involves:

  • Binding Dynamics: IU1-47 binds selectively to the catalytic domain of USP14, blocking its active site and preventing substrate interaction.
  • Impact on Protein Degradation: By inhibiting USP14, IU1-47 enhances the degradation rate of ubiquitinated proteins, such as tau, which is implicated in neurodegenerative diseases. This effect was confirmed through quantitative mass spectrometry techniques that demonstrated reduced tau levels in treated neurons .
Physical and Chemical Properties Analysis

IU1-47 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol.
  • Log P Value: The calculated log P value is 5.9, indicating higher lipophilicity compared to its predecessor, which may influence its bioavailability.
  • Solubility: Enhanced solubility characteristics were noted compared to earlier compounds in the series, which is beneficial for cellular studies .
Applications

IU1-47 has significant applications in biochemical research and therapeutic development:

  • Research Tool: It serves as a valuable tool for studying the role of USP14 in cellular signaling pathways and protein homeostasis.
  • Potential Therapeutic Agent: Given its ability to modulate protein degradation pathways, IU1-47 may have potential applications in treating diseases characterized by protein aggregation or misfolding, such as Alzheimer's disease .
  • Drug Development: The compound's selectivity and potency make it a candidate for further development into clinical therapeutics targeting related deubiquitinating enzymes.

Properties

Product Name

IU1-47

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3

InChI Key

VXQIPRWKLACSKZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3

Solubility

Soluble in DMSO

Synonyms

1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone
IU1-47

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.